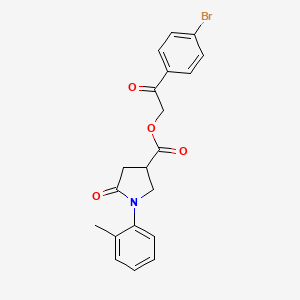![molecular formula C16H18FN3O2 B5195345 N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea, also known as Flupyradifurone, is a novel systemic insecticide that belongs to the butenolide chemical class. It was first introduced in 2014 by Bayer CropScience and has since gained popularity due to its unique chemical structure and mode of action. Flupyradifurone is highly effective against a range of insect pests, including honeybees, and has been approved for use in several countries worldwide.
Mecanismo De Acción
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone works by targeting the nicotinic acetylcholine receptor (nAChR) in insects. It binds to the receptor and disrupts the normal functioning of the nervous system, leading to paralysis and death. N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has a unique binding site on the nAChR that is different from other insecticides, making it highly effective against pests that have developed resistance to other chemicals.
Biochemical and Physiological Effects:
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has been shown to have minimal impact on non-target organisms, including mammals, birds, and fish. It is rapidly metabolized in the environment and does not persist in soil or water. N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has also been shown to have low toxicity to honeybees, making it a valuable tool for pest management in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has several advantages for use in laboratory experiments. It is highly effective against a range of insect pests, making it a valuable tool for studying insect behavior and physiology. N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone is also relatively easy to use and does not require specialized equipment or expertise. However, N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has some limitations for use in the laboratory. It is a relatively new chemical and has not been extensively studied for its long-term effects on the environment or non-target organisms.
Direcciones Futuras
There are several future directions for research on N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone. One area of interest is the development of new formulations that can improve its efficacy against pests. Another area of interest is the study of its potential as a fungicide and herbicide. Additionally, further research is needed to understand the long-term effects of N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone on the environment and non-target organisms. Finally, there is a need for continued research on the development of new insecticides with novel modes of action to combat the growing problem of insecticide resistance.
Métodos De Síntesis
The synthesis of N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone involves several steps, including the reaction of 2-fluorophenol with 3-pyridylmethylamine to form the intermediate 2-(2-fluorophenoxy)-3-pyridinylmethylamine. This intermediate is then treated with propyl isocyanate to form the final product, N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea. The synthesis of N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has been extensively studied for its efficacy against a range of insect pests. It has been shown to be highly effective against honeybees, which are critical for pollination and the production of many crops. N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has also been shown to be effective against other pests, including aphids, whiteflies, and thrips. In addition to its insecticidal properties, N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has been studied for its potential as a fungicide and herbicide.
Propiedades
IUPAC Name |
1-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-9-19-16(21)20-11-12-6-5-10-18-15(12)22-14-8-4-3-7-13(14)17/h3-8,10H,2,9,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPITIJMKIZYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5195268.png)
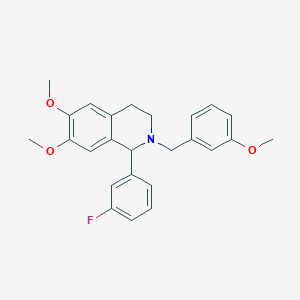
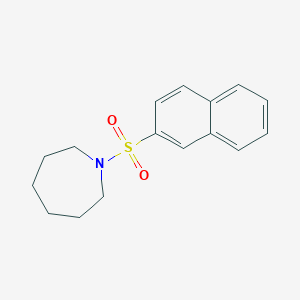
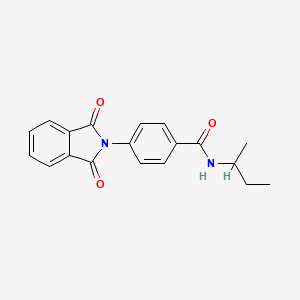

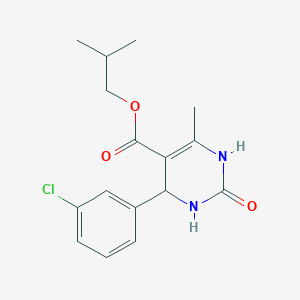
![2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5195295.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1H-1,2,3-triazol-1-yl]-N,N-diethylacetamide](/img/structure/B5195311.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)
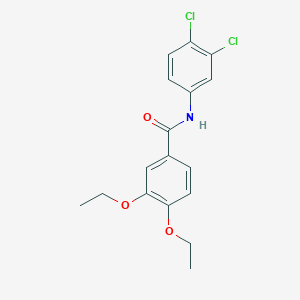
![2,4-dichloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5195358.png)
